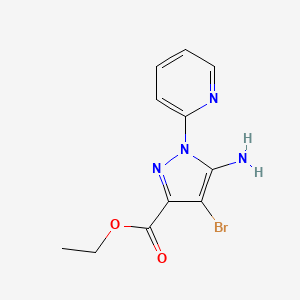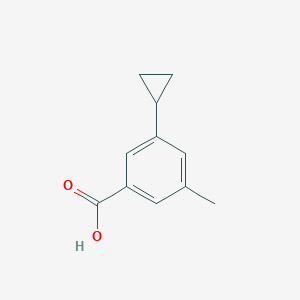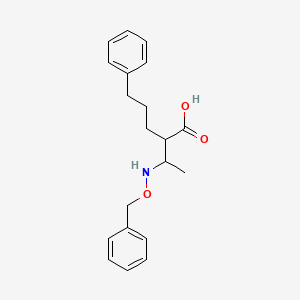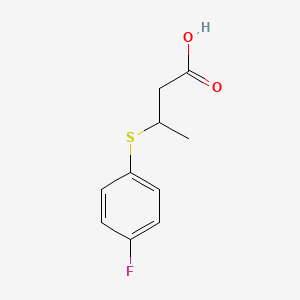
(S)-3-(1-amino-2,2-dimethylpropyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H16N2. It exists as a white crystalline powder and has interesting pharmacological properties. Levamisole was initially developed as an anthelmintic (anti-parasitic) drug for veterinary use but has found applications beyond that.
Preparation Methods
Synthetic Routes: Levamisole can be synthesized through several routes. One common method involves the asymmetric reduction of the corresponding ketone precursor. The key step is the reduction of 3,4,5-trimethoxyacetophenone using a chiral reducing agent (e.g., lithium aluminum hydride) to yield the desired (S)-3-(1-amino-2,2-dimethylpropyl)aniline.
Industrial Production: Industrial production of levamisole involves large-scale synthesis. The process typically starts with the condensation of 3,4,5-trimethoxyacetophenone with ammonia to form the intermediate imine. Reduction of the imine using a chiral catalyst leads to levamisole.
Chemical Reactions Analysis
Levamisole undergoes various chemical reactions:
Oxidation: Levamisole can be oxidized to its corresponding oxo-imine or oxo-amine derivatives.
Reduction: Reduction of levamisole can yield its dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Scientific Research Applications
Levamisole has diverse applications:
Anthelmintic: Despite its initial veterinary use, levamisole is still used to treat parasitic infections in humans.
Immunomodulation: It enhances immune responses and has been studied in autoimmune diseases.
Cocaine Adulterant: Unfortunately, levamisole is sometimes found as an adulterant in street cocaine.
Anti-cancer: Research suggests potential anti-cancer effects, especially in colorectal cancer.
Mechanism of Action
Levamisole’s mechanism of action involves:
Immunostimulation: It activates T lymphocytes and enhances cytokine production.
Nicotinic Receptor Agonism: Levamisole acts as an agonist at nicotinic acetylcholine receptors.
Comparison with Similar Compounds
Levamisole is unique due to its chiral center and immunomodulatory properties. Similar compounds include:
Dexamethasone: An anti-inflammatory glucocorticoid.
Nicotine: Also interacts with nicotinic receptors but has different effects.
: Levamisole - PubChem : Levamisole: A Review of Its Pharmacology and Clinical Use : Levamisole: A Positive Modulator of Immune Function : Levamisole as an Adulterant in Cocaine
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-[(1S)-1-amino-2,2-dimethylpropyl]aniline |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7,10H,12-13H2,1-3H3/t10-/m1/s1 |
InChI Key |
KDDHRDRIZADTIU-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC(=CC=C1)N)N |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12068276.png)










